Dazmegrel

Description

Properties

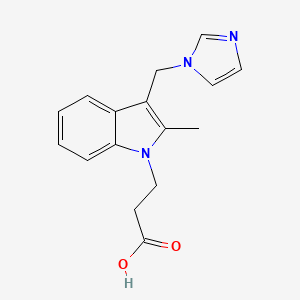

IUPAC Name |

3-[3-(imidazol-1-ylmethyl)-2-methylindol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-14(10-18-9-7-17-11-18)13-4-2-3-5-15(13)19(12)8-6-16(20)21/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLGSOHGTZKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCC(=O)O)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046281 | |

| Record name | Dazmegrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76894-77-4 | |

| Record name | Dazmegrel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076894774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazmegrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZMEGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31340R8PVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dazmegrel: A Technical Guide to its Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dazmegrel is a potent and selective inhibitor of thromboxane A2 synthase, a pivotal enzyme in the arachidonic acid cascade. By preventing the synthesis of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction, this compound has been explored for its therapeutic utility in a variety of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols to support further research and development in this area.

Introduction

Thromboxane A2 (TXA2) plays a critical role in physiological and pathological processes. Produced primarily by activated platelets, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, contributing to hemostasis and thrombosis. However, excessive TXA2 production is implicated in the pathophysiology of various disorders, including myocardial infarction, stroke, and diabetic nephropathy. This compound, as a selective inhibitor of thromboxane A2 synthase, offers a targeted therapeutic approach to mitigate the detrimental effects of TXA2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit cyclooxygenase and affect the synthesis of multiple prostaglandins, this compound's specificity allows for the potential redirection of prostaglandin H2 (PGH2) towards the synthesis of beneficial prostaglandins, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.

Mechanism of Action

This compound is a competitive inhibitor of thromboxane A2 synthase. This enzyme catalyzes the conversion of PGH2 to TXA2. By blocking this enzymatic step, this compound effectively reduces the levels of TXA2. A key feature of this mechanism is the potential for "metabolic shunting," where the substrate PGH2 is redirected towards other enzymatic pathways, leading to an increase in the production of other prostanoids like PGI2 and prostaglandin E2 (PGE2). These prostaglandins have opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation, which may contribute significantly to the overall therapeutic effect of this compound.

Caption: this compound inhibits Thromboxane A2 Synthase, reducing TXA2 and shunting PGH2 to PGI2.

Preclinical Data

In Vitro Studies

| Assay Type | System | IC50/Ki | Key Findings |

| Enzyme Inhibition | Human Platelet Thromboxane Synthase | Ki = 9.6 x 10⁻⁸ M (for a closely related analog) | Potent and selective competitive inhibitor of thromboxane synthase.[1] |

| Platelet Aggregation | Human Platelet-Rich Plasma | Dose-dependent | Inhibited platelet aggregation induced by arachidonic acid and collagen.[2] |

In Vivo Studies

| Animal Model | Disease Model | This compound Dose | Key Findings |

| Rabbit | - | 20 mg/kg/day (oral) | 83.8 ± 7.1% inhibition of serum TXA2 synthesis.[2] |

| Rat | Streptozotocin-induced Diabetic Nephropathy | Not specified | Potential to reduce proteinuria and alleviate tubular interstitial changes. (Inference from models)[3] |

Clinical Data

Pharmacokinetics and Pharmacodynamics

| Population | Route of Administration | Key Pharmacokinetic Parameters | Key Pharmacodynamic Effects |

| Healthy Volunteers | Oral | Well-absorbed, rapid onset of action. | Dose-dependent inhibition of serum TXB2 production.[2] |

Clinical Efficacy

| Indication | Study Design | Key Findings |

| Raynaud's Phenomenon | Clinical trials have been conducted. | Investigated for reducing the frequency and severity of vasospastic attacks. Specific quantitative outcomes are not readily available in the reviewed literature.[4][5] |

| Diabetic Nephropathy | - | Preclinical evidence suggests potential benefit, but clinical trial data for this compound in this indication is not prominently available in the reviewed literature. |

Experimental Protocols

Thromboxane Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on thromboxane A2 synthase.

Methodology:

-

Enzyme Preparation: Human platelet microsomes are prepared as a source of thromboxane A2 synthase.

-

Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.4) is used.

-

Test Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Incubation: The enzyme preparation is pre-incubated with this compound or vehicle control for a specified time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a solution like ferric chloride or by lowering the pH.

-

Product Measurement: The product of the reaction, thromboxane B2 (the stable hydrolysis product of TXA2), is quantified using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.

Caption: Workflow for the in vitro thromboxane synthase inhibition assay.

In Vitro Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a reference.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration.

-

Incubation with this compound: PRP is incubated with various concentrations of this compound or vehicle control at 37°C for a specified time in an aggregometer cuvette with constant stirring.

-

Induction of Aggregation: Platelet aggregation is induced by adding a known agonist, such as arachidonic acid or collagen.

-

Measurement of Aggregation: The change in light transmission through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound and compared to the vehicle control to calculate the percentage of inhibition.

Streptozotocin-Induced Diabetic Nephropathy Rat Model

Objective: To assess the in vivo efficacy of this compound in a rat model of diabetic nephropathy.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. Control animals receive the citrate buffer vehicle alone. Blood glucose levels are monitored to confirm the diabetic state (typically >250 mg/dL).[6][7]

-

Treatment: After the confirmation of diabetes, rats are randomly assigned to treatment groups: diabetic control (vehicle), this compound-treated diabetic group(s) (at various doses), and a non-diabetic control group. This compound is typically administered daily by oral gavage.

-

Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly throughout the study. Urine is collected periodically (e.g., in metabolic cages) to measure urinary volume and albumin excretion (proteinuria), a key indicator of diabetic nephropathy.

-

Terminal Procedures: At the end of the study period (e.g., 8-12 weeks), animals are euthanized. Blood samples are collected for biochemical analysis (e.g., serum creatinine, blood urea nitrogen). Kidneys are harvested, weighed, and processed for histological examination (e.g., periodic acid-Schiff staining to assess glomerulosclerosis and tubulointerstitial fibrosis).

-

Outcome Measures: The primary endpoints typically include the reduction in urinary albumin excretion rate and the amelioration of histopathological changes in the kidney.

Conclusion and Future Directions

This compound has demonstrated clear potential as a selective inhibitor of thromboxane A2 synthase. Its mechanism of action, which not only reduces the production of the pro-thrombotic and vasoconstrictive TXA2 but also has the potential to increase the levels of beneficial prostaglandins, presents a compelling therapeutic strategy. Preclinical and early clinical data have suggested its utility in cardiovascular and renal diseases. However, to realize its full therapeutic potential, further well-designed and adequately powered clinical trials are warranted to establish its efficacy and safety in specific patient populations. Future research should focus on optimizing dosing regimens, exploring potential combination therapies, and identifying patient populations most likely to benefit from this compound treatment. The development of biomarkers to monitor the biological activity of this compound in patients could also aid in personalizing therapy and improving clinical outcomes.

References

- 1. Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of UK-38485 (this compound), a specific inhibitor of thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologyeducation.org [pharmacologyeducation.org]

- 4. Portico [access.portico.org]

- 5. Advances in the treatment of Raynaud’s phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dazmegrel: A Deep Dive into Selective Thromboxane Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dazmegrel (UK-38485), a potent and selective inhibitor of thromboxane A2 synthase. This compound has been a subject of significant research in the context of cardiovascular diseases and other conditions where thromboxane A2-mediated platelet aggregation and vasoconstriction play a pathological role. This document delves into its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound is an imidazole derivative that acts as a selective inhibitor of thromboxane A2 synthase (EC 5.3.99.5).[1] This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[2] TXA2 is a highly potent vasoconstrictor and promoter of platelet aggregation.[3] By specifically inhibiting thromboxane synthase, this compound effectively reduces the production of TXA2, thereby mitigating its pro-thrombotic and vasoconstrictive effects.[4]

A key aspect of this compound's selectivity is its minimal impact on cyclooxygenase (COX) enzymes, which are responsible for the upstream production of PGH2 from arachidonic acid. This selectivity is crucial as it allows for the continued production of other prostanoids, some of which have beneficial effects. Notably, the accumulated PGH2 substrate can be redirected towards the synthesis of prostacyclin (PGI2) by prostacyclin synthase in the vascular endothelium. PGI2 is a potent vasodilator and inhibitor of platelet aggregation, effectively counteracting the effects of TXA2.[1]

Signaling Pathway of this compound's Action

Caption: this compound's inhibition of Thromboxane Synthase in the arachidonic acid cascade.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vivo Efficacy of this compound in Rabbits

| Parameter | Dosage | Result | Reference |

| TXA2 Synthesis Inhibition (in serum) | 20 mg/kg/day (oral, 2 weeks) | 83.8 ± 7.1% inhibition | [4] |

| Serum Concentration of this compound | 20 mg/kg/day (oral, 2 weeks) | 0.358 ± 0.091 µg/mL | [4] |

| Terminal Elimination Half-life | Bolus intravenous injection | 69.8 ± 3.8 min | [4] |

Table 2: Dose-Dependent Inhibition of Thromboxane A2 Synthesis by this compound

| Agonist | This compound Concentration | Incubation Time | % Inhibition of TXA2 Synthesis |

| Collagen | Dose-dependent | Time-dependent | Shift to lower inhibitory concentrations with increased incubation |

| Arachidonic Acid | Dose-dependent | Time-dependent | Shift to lower inhibitory concentrations with increased incubation |

| ADP | Dose-dependent | Time-dependent | Shift to lower inhibitory concentrations with increased incubation |

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature; however, its dose- and time-dependent inhibitory effects are well-documented.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Thromboxane Synthase Activity Assay (In Vitro)

This protocol is adapted from established methods for screening thromboxane A2 synthase inhibitors.[5][6]

Objective: To determine the in vitro inhibitory activity of this compound on thromboxane A2 synthase.

Materials:

-

Whole blood or isolated platelet microsomes (as the source of thromboxane synthase)

-

This compound (test inhibitor)

-

Arachidonic acid (substrate)

-

Thiobarbituric acid (TBA) for malondialdehyde (MDA) quantification (a byproduct of TXA2 synthesis)

-

Spectrofluorometer or a kit for Thromboxane B2 (TXB2) ELISA (a stable metabolite of TXA2)

-

Buffer (e.g., Tris-HCl)

-

Incubator

Procedure:

-

Enzyme Preparation:

-

If using whole blood, collect fresh blood in appropriate anticoagulant (e.g., citrate).

-

If using platelet microsomes, prepare platelet-rich plasma (PRP) by centrifugation of whole blood. Isolate platelets from PRP and prepare microsomes through sonication and further centrifugation.

-

-

Incubation:

-

Pre-incubate the enzyme preparation (whole blood or microsomes) with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding arachidonic acid to the pre-incubated mixture.

-

-

Reaction Termination and Quantification:

-

After a specific reaction time (e.g., 5-10 minutes), terminate the reaction (e.g., by adding a stopping solution or by placing on ice).

-

MDA Method: Add TBA reagent and heat to develop a colored product. Measure the fluorescence to quantify MDA formation.

-

TXB2 ELISA Method: Centrifuge the reaction mixture to obtain the supernatant. Quantify the concentration of TXB2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Collagen-Induced Platelet Aggregation Assay

This protocol is based on standard light transmission aggregometry (LTA) methods.[7][8][9]

Objective: To assess the effect of this compound on platelet aggregation induced by collagen.

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate)

-

This compound

-

Collagen (agonist)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP. The PPP is used to set the 100% aggregation baseline.

-

-

Sample Preparation:

-

Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

-

Aggregation Measurement:

-

Place the cuvette containing the pre-incubated PRP and a stir bar into the aggregometer and establish a baseline (0% aggregation).

-

Use a cuvette with PPP to set the 100% aggregation level.

-

Add a standard concentration of collagen to the PRP to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The aggregometer software will generate aggregation curves.

-

Quantify the maximum percentage of aggregation and the slope of the aggregation curve for each this compound concentration.

-

Compare the results to the vehicle control to determine the inhibitory effect of this compound on collagen-induced platelet aggregation.

-

Visualizations

Experimental Workflow for Screening Thromboxane Synthase Inhibitors

Caption: A typical workflow for the discovery and development of thromboxane synthase inhibitors.

Logical Relationship: this compound's Dual Effect

Caption: The dual mechanism leading to the anti-platelet and vasodilatory effects of this compound.

Conclusion

This compound stands as a significant pharmacological tool and a potential therapeutic agent due to its selective inhibition of thromboxane A2 synthase. Its ability to not only decrease the production of the pro-thrombotic and vasoconstrictive TXA2 but also to potentially increase the levels of the beneficial PGI2 provides a compelling mechanism of action. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of anti-platelet and cardiovascular therapies. Further research to fully elucidate its clinical potential and to discover even more potent and selective inhibitors remains a promising area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]

- 3. pharmacologyeducation.org [pharmacologyeducation.org]

- 4. Pharmacology of UK-38485 (this compound), a specific inhibitor of thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Dazmegrel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazmegrel, also known as UK-38,485, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. By specifically targeting this key enzyme in the arachidonic acid cascade, this compound effectively reduces the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key findings from in vitro and in vivo studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, pharmacodynamics, and pharmacokinetics of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By blocking this step, this compound effectively curtails the production of TXA2.[1] A significant consequence of this inhibition is the redirection of the prostaglandin precursor, PGH2, towards the synthesis of other prostanoids, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which often have opposing physiological effects to TXA2, including vasodilation and inhibition of platelet aggregation.[1]

Signaling Pathway of this compound in the Arachidonic Acid Cascade

Caption: this compound inhibits Thromboxane A2 Synthase, redirecting PGH2 metabolism.

Pharmacodynamics

In Vitro Studies

This compound has been shown to be a potent inhibitor of TXA2 synthesis in in vitro models using rabbit and human platelet-rich plasma (PRP).[2] The inhibitory effect is dose-dependent and also time-dependent, with dose-response curves shifting to lower concentrations with longer incubation times.[2]

Table 1: In Vitro Inhibition of Thromboxane A2 (TXA2) Synthesis by this compound

| Species | System | Agonist | Incubation Time | Inhibition | Reference |

| Rabbit | Platelet-Rich Plasma | Collagen, Arachidonic Acid, ADP | Not Specified | Dose-dependent | [2] |

| Human | Platelet-Rich Plasma | Collagen, Arachidonic Acid, ADP | Not Specified | Dose-dependent | [2] |

In Vivo Studies

Preclinical in vivo studies have demonstrated the efficacy of this compound in inhibiting TXA2 synthesis and modulating platelet function.

Table 2: In Vivo Effects of this compound in Preclinical Models

| Species | Dosing Regimen | Effect | Reference |

| Rabbit | 20 mg/kg/day (oral, 2 weeks) | 83.8 ± 7.1% inhibition of serum TXA2 synthesis | [2] |

| Dog | 6 mg/kg (3 times per day) | Maintained complete inhibition of Thromboxane A2 | [3] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 3: Comparative Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Cmax | T1/2 (Terminal) | AUC | Reference |

| Rabbit | Intravenous (bolus) | Not Specified | - | 69.8 ± 3.8 min | - | [2] |

| Rabbit | Oral | 20 mg/kg/day | 0.358 ± 0.091 µg/mL (serum concentration) | - | - | [2] |

| Dog | Oral | 3 mg/kg (single dose, with aspirin) | Not Specified | Not Specified | Not Specified | [3] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the effect of this compound on platelet aggregation in vitro.

Experimental Workflow for In Vitro Platelet Aggregation Assay ```dot digraph "Platelet Aggregation Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; blood_collection [label="Collect whole blood\n(e.g., from human volunteer or rabbit)\ninto anticoagulant (e.g., sodium citrate)"]; prp_preparation [label="Prepare Platelet-Rich Plasma (PRP)\nby centrifugation"]; incubation [label="Incubate PRP with this compound\n(various concentrations) or vehicle control"]; aggregation_measurement [label="Measure platelet aggregation using an aggregometer\nafter adding an agonist (e.g., collagen, ADP)"]; data_analysis [label="Analyze data to determine\nthe dose-response relationship"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> blood_collection; blood_collection -> prp_preparation; prp_preparation -> incubation; incubation -> aggregation_measurement; aggregation_measurement -> data_analysis; data_analysis -> end; }

Caption: Workflow for measuring Thromboxane A2 synthesis.

Methodology:

-

Sample Collection: Biological samples such as blood (for serum or plasma) or urine are collected from preclinical animals at various time points after administration of this compound or a vehicle control.

-

Sample Processing: For plasma or serum, blood is collected into tubes containing an anticoagulant and a cyclooxygenase inhibitor (to prevent ex vivo TXA2 formation) and then centrifuged. Samples may require further extraction and purification to isolate the prostanoids.

-

TXB2 Quantification: The concentration of TXB2 in the processed samples is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The levels of TXB2 in the this compound-treated group are compared to the control group to calculate the percentage of inhibition of TXA2 synthesis.

Conclusion

The preclinical data for this compound consistently demonstrate its potent and selective inhibition of thromboxane A2 synthase. This mechanism of action translates to a clear pharmacodynamic effect of reducing TXA2 levels and modulating platelet aggregation. The available pharmacokinetic data provide initial insights into its ADME profile in various species. This in-depth technical guide, with its summarized data, detailed protocols, and visual representations of pathways and workflows, serves as a valuable resource for the scientific community engaged in the research and development of novel antiplatelet and antithrombotic therapies. Further studies to fully characterize the pharmacokinetic profile across a broader range of preclinical species and to determine a precise IC50 value would further enhance our understanding of this promising compound.

References

An In-depth Technical Guide on the Early Research and Discovery of Dazmegrel (UK-38,485)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazmegrel, also known as UK-38,485, is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade that leads to the formation of thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in thrombosis and hemostasis. Early research into this compound focused on its potential as an antithrombotic agent by selectively blocking the production of TXA2, thereby reducing platelet aggregation and vasoconstriction without significantly affecting the synthesis of other important prostanoids like prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the foundational research and discovery of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its early evaluation.

Core Mechanism of Action

This compound exerts its pharmacological effect by specifically inhibiting the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2) within activated platelets and other cells. By blocking this step, this compound effectively reduces the levels of TXA2, a key mediator of platelet aggregation and vasoconstriction. A significant aspect of this compound's mechanism is its selectivity, which allows for the potential redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), by prostacyclin synthase in the vascular endothelium. This redirection could theoretically enhance the overall antithrombotic effect.

Quantitative Pharmacological Data

The early evaluation of this compound involved a series of in vitro and in vivo studies to quantify its potency and pharmacological effects. The following tables summarize the key quantitative data from this research.

Table 1: In Vitro Inhibition of Thromboxane Synthase

| Parameter | Value | Species | Source |

| IC50 | 0.04 µM | Human Platelets |

Table 2: Pharmacokinetics of this compound in Humans (Oral Administration)

| Dose | Peak Plasma Level (µg/mL) | Time to Peak (hr) | Elimination Half-life (hr) |

| 50-200 mg | 0.7 - 3 | Within 1 | 0.88 ± 0.17 |

Data from a 2-week, multiple-dose, placebo-controlled, double-blind trial in healthy male subjects.[1]

Table 3: Pharmacodynamics of this compound in Humans (Oral Administration)

| Dose | Serum TXB2 Suppression (1 hr post-dose) | Circadian Serum TXB2 Suppression (>90%) | Urinary 2,3-dinor-TXB2 Reduction |

| 50-200 mg | > 95% | Achieved with 200 mg t.i.d. | > 90% |

TXB2 is the stable, inactive metabolite of TXA2.[1]

Table 4: Effect of this compound on Platelet Aggregation in Human Platelet-Rich Plasma (PRP)

| Aggregating Agent | This compound Effect |

| Collagen | Dose-dependent inhibition |

| Arachidonic Acid | Dose-dependent inhibition |

| ADP | Dose-dependent inhibition |

The level of inhibition was also found to be time-dependent, with dose-response curves shifting to lower concentrations with increased incubation times.[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments conducted during the early research of this compound.

In Vitro Inhibition of Thromboxane Synthase

Objective: To determine the in vitro potency of this compound in inhibiting thromboxane synthase activity in human platelets.

Methodology:

-

Preparation of Platelet Microsomes: Human platelets were obtained from healthy donors. The platelets were washed and then disrupted by sonication. The microsomal fraction, containing thromboxane synthase, was isolated by differential centrifugation.

-

Enzyme Assay: The assay mixture contained the platelet microsomal preparation, [1-¹⁴C]prostaglandin H2 as the substrate, and various concentrations of this compound or vehicle control.

-

Incubation: The reaction was incubated for a short period (e.g., 1 minute) at 37°C to allow for the enzymatic conversion of PGH2.

-

Extraction and Analysis: The reaction was terminated, and the prostanoids were extracted. The products, including thromboxane B2 (the stable derivative of TXA2), were separated by thin-layer chromatography.

-

Quantification: The radioactive spots corresponding to thromboxane B2 were scraped and quantified using liquid scintillation counting.

-

IC50 Calculation: The concentration of this compound that caused a 50% inhibition of thromboxane B2 formation was determined and reported as the IC50 value.

Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists in human platelet-rich plasma (PRP).

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood was collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood was centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP. Platelet-poor plasma (PPP) was prepared by further centrifugation at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

-

Platelet Count Adjustment: The platelet count in the PRP was adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

-

Incubation with this compound: Aliquots of PRP were pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 2-10 minutes) at 37°C in an aggregometer.

-

Induction of Aggregation: Platelet aggregation was initiated by adding a known concentration of an aggregating agent, such as collagen, arachidonic acid, or adenosine diphosphate (ADP).

-

Measurement of Aggregation: Platelet aggregation was measured turbidimetrically using a platelet aggregometer. The change in light transmission through the PRP suspension, which increases as platelets aggregate, was recorded over time.

-

Data Analysis: The extent of aggregation was quantified as the maximum change in light transmission. The inhibitory effect of this compound was calculated as the percentage reduction in aggregation compared to the vehicle control.

Measurement of Serum Thromboxane B2 (TXB2)

Objective: To assess the ex vivo effect of this compound on the capacity of platelets to produce thromboxane A2.

Methodology:

-

Blood Collection: Whole blood was collected from subjects before and at various time points after the administration of this compound. The blood was collected into tubes without any anticoagulant.

-

Clotting: The blood was allowed to clot at 37°C for a standardized period (e.g., 60 minutes) to allow for maximum platelet activation and thromboxane generation.

-

Serum Separation: The clotted blood was centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to separate the serum.

-

Sample Storage: The serum was immediately frozen and stored at -20°C or lower until analysis to prevent degradation of TXB2.

-

Radioimmunoassay (RIA) for TXB2: The concentration of TXB2 in the serum samples was measured using a specific radioimmunoassay. This involved competing known amounts of radiolabeled TXB2 with the TXB2 in the serum sample for binding to a limited amount of anti-TXB2 antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled TXB2 in the sample.

-

Data Analysis: The percentage suppression of serum TXB2 production was calculated by comparing the post-dose levels to the pre-dose baseline levels.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Caption: this compound inhibits Thromboxane Synthase in the arachidonic acid cascade.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Conclusion

The early research on this compound (UK-38,485) established it as a potent and selective inhibitor of thromboxane synthase. Through a series of well-defined in vitro and in vivo experiments, its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects were characterized. The data demonstrated that this compound effectively suppresses thromboxane A2 production, leading to an inhibition of platelet aggregation. These foundational studies provided a strong rationale for its further development as a potential therapeutic agent for thrombotic diseases. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and scientists in the field of drug discovery and development.

References

Investigating the Anti-inflammatory Properties of Dazmegrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazmegrel, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, presents a compelling avenue for anti-inflammatory therapeutic development. By blocking the synthesis of the pro-inflammatory and pro-thrombotic mediator TXA2, this compound not only directly mitigates a key inflammatory pathway but also indirectly promotes the production of the anti-inflammatory and vasodilatory prostacyclin (PGI2). This dual mechanism of action suggests a broad potential for this compound in treating a range of inflammatory conditions. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows. While direct quantitative data for this compound's anti-inflammatory effects are limited in publicly available literature, this guide synthesizes findings from studies on other thromboxane synthase inhibitors and the known anti-inflammatory actions of prostacyclin to build a comprehensive understanding of this compound's potential.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule drug that acts as a specific inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2)[1]. TXA2 is a potent bioactive lipid that plays a crucial role in platelet aggregation, vasoconstriction, and inflammation[2][3]. It is produced by activated platelets, macrophages, neutrophils, and endothelial cells and is a key mediator in tissue injury and inflammatory responses[2].

The primary mechanism of action of this compound involves the competitive inhibition of thromboxane A2 synthase. This inhibition leads to a significant reduction in the production of TXA2. A secondary and equally important consequence of this enzymatic blockade is the redirection of the common substrate, PGH2, towards the synthesis of other prostanoids, most notably prostacyclin (PGI2), by prostacyclin synthase present in endothelial cells[2]. PGI2 has opposing physiological effects to TXA2, including vasodilation, inhibition of platelet aggregation, and significant anti-inflammatory properties[4][5]. Therefore, this compound's therapeutic potential stems from a dual effect: the attenuation of pro-inflammatory TXA2 signaling and the enhancement of anti-inflammatory PGI2 signaling.

Signaling Pathways

Thromboxane A2 Biosynthesis and Signaling Pathway

The synthesis of thromboxane A2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Thromboxane A2 synthase then metabolizes PGH2 to TXA2. TXA2 exerts its effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. This binding activates downstream signaling cascades, including the Gq/11 and G12/13 pathways, leading to increased intracellular calcium, activation of protein kinase C (PKC), and Rho/Rho-kinase signaling. These pathways ultimately contribute to platelet activation, smooth muscle contraction, and pro-inflammatory responses[6]. In inflammatory cells like microglia, TP receptor activation can enhance the expression and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and nitric oxide (NO) via the ERK signaling pathway[7].

Preclinical Evidence of Anti-inflammatory Activity

Direct preclinical data on the anti-inflammatory effects of this compound are limited. However, studies on other thromboxane synthase inhibitors and the known biological functions of prostacyclin provide strong evidence for this compound's anti-inflammatory potential.

Effects on Inflammatory Cells and Cytokines (Data from surrogate TXA2 Synthase Inhibitors)

Studies on other thromboxane synthase inhibitors, such as Ozagrel (OKY-046), have demonstrated significant anti-inflammatory effects in animal models. In a murine model of allergic pulmonary inflammation, OKY-046 treatment resulted in a dose-dependent reduction in the infiltration of total inflammatory cells and eosinophils into the airways. Furthermore, it significantly decreased the production of the pro-inflammatory and Th2-associated cytokines IL-2, IL-5, and IFN-γ by antigen-stimulated spleen cells[8].

| Compound | Model | Cell Type | Parameter | Result | Reference |

| Ozagrel (OKY-046) | Murine Allergic Asthma | Total Cells (BALF) | Count | ↓ (Dose-dependent) | [8] |

| Eosinophils (BALF) | Count | ↓ (Dose-dependent) | [8] | ||

| Splenic Mononuclear Cells | IL-2 Production | ↓ | [8] | ||

| IL-5 Production | ↓ | [8] | |||

| IFN-γ Production | ↓ | [8] |

Table 1: Anti-inflammatory Effects of the Thromboxane Synthase Inhibitor Ozagrel (OKY-046)

Indirect Anti-inflammatory Effects via Prostacyclin Induction

As this compound shunts PGH2 metabolism towards prostacyclin, the well-documented anti-inflammatory properties of PGI2 are central to this compound's overall effect. Prostacyclin and its analogs have been shown to exert anti-inflammatory actions in various contexts, although its role can be complex and context-dependent[2][9].

In models of allergic airway inflammation, prostacyclin has demonstrated potent anti-inflammatory effects[3]. It can directly inhibit the production of type 2 cytokines (IL-4, IL-5, IL-13) from CD4+ Th2 cells and group 2 innate lymphoid cells (ILC2s)[3]. Furthermore, prostacyclin can modulate dendritic cell function, reducing their ability to promote Th2 cytokine production[3]. In human monocytes, prostacyclin analogs have been shown to suppress the production of TNF-α[3]. Prostacyclin also plays a role in regulating the migration of inflammatory cells, with studies showing it can attenuate the migration of eosinophils[6].

| Mediator | Cell Type | Parameter | Effect | Reference |

| Prostacyclin (PGI2) / Analogs | CD4+ Th2 Cells, ILC2s | IL-4, IL-5, IL-13 Production | ↓ | [3] |

| Human Monocytes | TNF-α Production | ↓ | [3] | |

| Eosinophils | Migration | ↓ | [6] | |

| Dendritic Cells | Th2-promoting capacity | ↓ | [3] |

Table 2: Anti-inflammatory Effects of Prostacyclin

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Groups:

-

Vehicle control (e.g., saline or appropriate vehicle for this compound).

-

This compound (various doses, e.g., 1, 5, 10 mg/kg, administered intraperitoneally or orally).

-

Positive control (e.g., Indomethacin, 10 mg/kg, i.p.).

-

-

Procedure:

-

Administer this compound, vehicle, or positive control 30-60 minutes prior to carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Optional: At the end of the experiment, paw tissue can be collected for histological analysis (to assess inflammatory cell infiltration) and for measuring levels of inflammatory mediators (e.g., cytokines, prostaglandins) using ELISA or qPCR.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response.

Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Groups:

-

Vehicle control.

-

This compound (various doses, e.g., 1, 5, 10 mg/kg, i.p. or p.o.).

-

Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).

-

-

Procedure:

-

Administer this compound, vehicle, or positive control 1 hour prior to LPS challenge.

-

Inject LPS (e.g., 1 mg/kg, i.p.).

-

Collect blood samples at various time points (e.g., 2, 6, 24 hours) via cardiac puncture or retro-orbital bleeding.

-

Harvest tissues (e.g., lung, liver, spleen) for further analysis.

-

-

Data Analysis:

-

Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

-

Perform histological analysis of tissues to assess inflammatory cell infiltration.

-

Analyze gene expression of inflammatory markers in tissues using qPCR.

-

Conclusion and Future Directions

This compound, as a selective thromboxane A2 synthase inhibitor, holds significant promise as an anti-inflammatory agent. Its dual mechanism of action, involving the direct inhibition of the pro-inflammatory mediator TXA2 and the indirect elevation of the anti-inflammatory mediator PGI2, provides a strong rationale for its therapeutic potential in a variety of inflammatory disorders. While direct and comprehensive preclinical data for this compound are currently sparse in the public literature, the evidence from studies on other thromboxane synthase inhibitors and the well-established anti-inflammatory roles of prostacyclin strongly support this hypothesis.

Future research should focus on generating robust, quantitative data on the effects of this compound on a wide range of inflammatory markers and cell types in various preclinical models of inflammation. Head-to-head comparison studies with existing anti-inflammatory drugs would be invaluable in defining its therapeutic niche. Furthermore, a deeper investigation into the downstream signaling pathways modulated by this compound in different inflammatory cell types will provide a more complete understanding of its molecular mechanisms. Such studies are crucial for guiding the clinical development of this compound as a novel anti-inflammatory therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Prostacyclin Regulation of Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of OKY-046 (thromboxane A2 synthetase inhibitor) on exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of IL-1beta, TNF-alpha, and macrophage migration inhibitory factor on prostacyclin synthesis in rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of prostacyclin in the interaction of endothelial cells and eosinophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Prostacyclin: An Inflammatory Paradox [frontiersin.org]

- 8. E-type prostaglandins enhance local oedema formation and neutrophil accumulation but suppress eosinophil accumulation in guinea-pig skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dazmegrel: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazmegrel is a potent and selective inhibitor of thromboxane synthase, an enzyme crucial in the arachidonic acid cascade for the production of thromboxane A2 (TXA2).[1][2][3] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1][4] By inhibiting TXA2 synthesis, this compound demonstrates significant potential as an antiplatelet and vasodilatory agent for the prevention and treatment of thrombotic diseases.[5][6] These application notes provide a comprehensive overview of the in vivo experimental protocols for this compound, summarizing key quantitative data and outlining detailed methodologies for preclinical studies.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin endoperoxides (PGH2) into thromboxane A2 (TXA2). The inhibition of TXA2 synthesis leads to a reduction in platelet aggregation and vasoconstriction.[1][4] An important consequence of this inhibition is the potential redirection of the precursor PGH2 towards the synthesis of prostacyclin (PGI2) in endothelial cells. PGI2 has opposing effects to TXA2; it is a potent vasodilator and inhibitor of platelet aggregation.[4][5] This dual effect of reducing a pro-thrombotic factor while potentially increasing an anti-thrombotic factor makes this compound a compound of significant interest.[5]

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from in vivo studies in various species.

Table 1: Pharmacokinetics of this compound

| Species | Route of Administration | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t1/2) |

| Human | Oral | 50-200 mg | 0.7-3 µg/mL | ~1 hour | ~0.88 hours[7] |

| Rabbit | Intravenous | Not Specified | Not Specified | Not Specified | ~70 minutes (terminal elimination)[1] |

Table 2: Pharmacodynamics of this compound (Inhibition of Thromboxane Synthesis)

| Species | Route of Administration | Dose | Regimen | % Inhibition of TXA2/TXB2 |

| Human | Oral | 200 mg | Three times a day (t.i.d.) | >90% suppression of serum TXB2[7] |

| Dog | Oral | 6 mg/kg | Three times a day (t.i.d.) | Maintained complete TXA2 inhibition[5] |

| Dog | Oral | 3 mg/kg (with 3 mg/kg Aspirin) | Once a day | Maintained complete TXA2 inhibition[5] |

| Rabbit | Oral | 20 mg/kg | Once a day for 2 weeks | 83.8 ± 7.1% inhibition of serum TXA2[1] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments with this compound.

In Vivo Study in a Canine Model of Thrombosis

This protocol is designed to evaluate the efficacy of this compound in inhibiting platelet aggregation and thromboxane synthesis in dogs.

Experimental Workflow:

References

- 1. Pharmacology of UK-38485 (this compound), a specific inhibitor of thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacologyeducation.org [pharmacologyeducation.org]

- 5. A new combination therapy for selective and prolonged antiplatelet effect: results in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet changes after a saturated fat meal and their prevention by this compound, a thromboxane synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects on prostanoid formation and pharmacokinetics of this compound (UK-38,485), a novel thromboxane synthase inhibitor, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dazmegrel

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dazmegrel is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critical in the arachidonic acid cascade responsible for producing thromboxane A2 (TXA2).[1][2] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction; thus, its inhibition is a key therapeutic strategy in managing various cardiovascular and thrombotic diseases.[1][3] Accurate quantification of this compound in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, quality control, and overall drug development.

This document outlines a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol provides a starting point for researchers and requires validation according to ICH guidelines for specific applications.[4]

Experimental Protocols

Instrumentation and Reagents

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using appropriate chromatography software.

-

Chemicals and Reagents:

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen orthophosphate (Analytical grade)

-

Dipotassium hydrogen orthophosphate (Analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Orthophosphoric acid (for pH adjustment)

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition | Citation(s) |

| HPLC Column | Inertsil ODS-3V C18 Column (250 mm x 4.6 mm, 5 µm particle size) | [5] |

| Mobile Phase | Isocratic elution with 0.02 M Phosphate Buffer : Acetonitrile (30:70 v/v), pH adjusted to 6.5 | [5][6] |

| Flow Rate | 1.0 mL/min | [5][7] |

| Detection | UV at 220 nm | [8] |

| Injection Volume | 20 µL | |

| Column Temperature | 30°C | |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions (Calibration Curve): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) from a separate stock solution to ensure the accuracy and precision of the method.

Sample Preparation (from Plasma)

The following protocol describes a protein precipitation method for extracting this compound from plasma samples, a common technique for cleaning biological samples before HPLC analysis.[9][10]

-

Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 600 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tube at 12,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system for analysis.

Data Presentation and Method Validation

The analytical method was validated based on ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity. The results are summarized below as representative data.

Table 1: Linearity and Sensitivity

| Parameter | Result | Citation(s) |

| Linearity Range | 10 - 1000 ng/mL | [5] |

| Correlation Coefficient (r²) | > 0.999 | |

| Limit of Detection (LOD) | 2.5 ng/mL | [5] |

| Limit of Quantification (LOQ) | 7.5 ng/mL | [5] |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Precision (Intra-day %RSD, n=6) | Precision (Inter-day %RSD, n=6) | Accuracy (% Recovery) | Citation(s) |

| 30 (Low) | < 1.5% | < 2.0% | 98.5% - 101.2% | [5] |

| 300 (Medium) | < 1.0% | < 1.5% | 99.1% - 100.8% | [5] |

| 800 (High) | < 1.2% | < 1.8% | 98.9% - 101.5% | [5] |

Visualizations

This compound's Mechanism of Action

This compound acts by inhibiting Thromboxane A2 Synthase. This prevents the conversion of Prostaglandin H2 into Thromboxane A2, a key mediator in platelet aggregation.[1]

Experimental Workflow

The overall workflow for the quantification of this compound from sample collection to final data reporting is illustrated below.

This application note details a proposed RP-HPLC method that is simple, specific, and suitable for the quantification of this compound. The method utilizes a common C18 column and a straightforward mobile phase, making it accessible for most analytical laboratories. The described sample preparation technique is efficient for plasma samples. While the provided data is representative, this method serves as an excellent foundation that should be fully validated for its intended use in either a research or quality control environment.

References

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H17N3O2 | CID 53555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

Cell culture assay to evaluate Dazmegrel's anti-platelet activity

Application Notes & Protocols

Topic: Cell Culture Assay to Evaluate Dazmegrel's Anti-Platelet Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 to thromboxane A2 (TXA2). TXA2 is a powerful mediator of platelet aggregation and vasoconstriction. By inhibiting TXA2 production, this compound is expected to exhibit significant anti-platelet activity. These application notes provide a detailed protocol for evaluating the in vitro anti-platelet efficacy of this compound using light transmission aggregometry (LTA) in platelet-rich plasma (PRP), supplemented by a Thromboxane B2 (TXB2) immunoassay to confirm its mechanism of action.

Mechanism of Action: this compound Signaling Pathway

This compound specifically targets and inhibits Thromboxane A2 synthase. This enzymatic blockade prevents the synthesis of Thromboxane A2 from its precursor, Prostaglandin H2 (PGH2). The reduction in TXA2 levels leads to decreased platelet activation and aggregation.

Caption: this compound inhibits Thromboxane A2 synthase, blocking platelet aggregation.

Experimental Workflow

The overall experimental process involves the preparation of platelet-rich plasma, conducting the light transmission aggregometry assay with various concentrations of this compound, and measuring Thromboxane B2 levels to confirm the mechanism of action.

Caption: Workflow for evaluating this compound's anti-platelet activity.

Data Presentation

Table 1: Effect of this compound on Arachidonic Acid-Induced Platelet Aggregation

| This compound Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |

| 0 (Vehicle) | 85.2 ± 5.6 | 0 |

| 1 | 72.1 ± 6.1 | 15.4 |

| 10 | 45.8 ± 4.9 | 46.2 |

| 50 | 21.3 ± 3.8 | 75.0 |

| 100 | 10.5 ± 2.5 | 87.7 |

| 200 | 5.1 ± 1.9 | 94.0 |

Data are presented as mean ± standard deviation (n=3). The IC50 for this compound in this assay is approximately 25 µM.

Table 2: Effect of this compound on Thromboxane B2 (TXB2) Production in PRP

| This compound Concentration (µM) | TXB2 Concentration (pg/mL) | Inhibition of TXB2 Production (%) |

| 0 (Vehicle) | 350.6 ± 25.1 | 0 |

| 1 | 280.4 ± 20.8 | 20.0 |

| 10 | 150.2 ± 15.3 | 57.2 |

| 50 | 40.7 ± 8.9 | 88.4 |

| 100 | 15.3 ± 5.2 | 95.6 |

| 200 | 8.1 ± 3.1 | 97.7 |

Data are presented as mean ± standard deviation (n=3). TXB2 levels were measured in the supernatant of platelet suspensions following the aggregation assay.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

-

Human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

-

3.2% Sodium Citrate anticoagulant tubes.

-

Polypropylene tubes.

-

Centrifuge.

Protocol:

-

Collect whole blood into 3.2% sodium citrate tubes.

-

Centrifuge the blood at 150 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully aspirate the upper layer of PRP and transfer it to a polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at 2500 x g for 20 minutes.

-

Carefully collect the PPP supernatant.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.

Light Transmission Aggregometry (LTA) Assay

Materials:

-

Platelet aggregometer.

-

Cuvettes with stir bars.

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Arachidonic acid (agonist).

-

Phosphate Buffered Saline (PBS).

Protocol:

-

Pre-warm the PRP to 37°C.

-

Add 450 µL of PRP to an aggregometer cuvette containing a stir bar.

-

Add 5 µL of the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP.

-

Incubate the mixture for 5 minutes at 37°C with stirring (900 rpm).

-

Set the baseline (0% aggregation) with the PRP sample. Use PPP as the 100% aggregation reference.

-

Add 50 µL of arachidonic acid (final concentration of 1 mM) to induce platelet aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

The maximum aggregation percentage is determined by the software or calculated from the aggregation curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Thromboxane B2 (TXB2) ELISA

Materials:

-

Commercial Thromboxane B2 ELISA kit.

-

Supernatant from the LTA assay.

-

Microplate reader.

Protocol:

-

Following the LTA assay, centrifuge the cuvette contents at 12,000 x g for 2 minutes to pellet the aggregated platelets.

-

Carefully collect the supernatant.

-

Perform the TXB2 ELISA according to the manufacturer's instructions.

-

Briefly, add standards and samples to the antibody-coated microplate.

-

Add the HRP-conjugated detection antibody.

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the TXB2 concentration in each sample based on the standard curve.

-

Calculate the percentage of inhibition of TXB2 production for each this compound concentration relative to the vehicle control.

Dazmegrel Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation of Dazmegrel solutions for use in a laboratory setting. This compound is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document outlines the necessary materials, equipment, and step-by-step procedures for dissolving, storing, and utilizing this compound effectively. All quantitative data is summarized in tables for easy reference, and relevant biological pathways and experimental workflows are illustrated with diagrams.

Physicochemical Properties and Storage

A thorough understanding of this compound's physicochemical properties is essential for its proper handling and use in experiments.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇N₃O₂ | [1] |

| Molecular Weight | 283.33 g/mol | [1] |

| Appearance | Solid (presumed) | Inferred |

| Solubility | DMSO | Inferred as a common solvent for similar compounds |

| Water | Poorly soluble (inferred) | |

| Ethanol | Sparingly soluble (inferred) | |

| Storage of Solid | Store at -20°C, protect from light | General recommendation |

| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C for up to 3 months | General recommendation |

Mechanism of Action: Inhibition of Thromboxane A2 Synthesis

This compound selectively inhibits the enzyme thromboxane A2 synthase. This enzyme is a critical component of the arachidonic acid metabolic pathway, responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. By inhibiting its synthesis, this compound effectively reduces these effects.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be used to prepare working solutions for various assays.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile pipette tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 283.33 g/mol x 1000 mg/g = 2.83 mg

-

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh out 2.83 mg of this compound into the container.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the container with the weighed this compound.

-

Cap the container tightly.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes.

-

Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium or assay buffer

-

Sterile tubes for dilution

-

Pipettors and sterile pipette tips

Procedure:

-

Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).

-

Perform serial dilutions of the 10 mM stock solution in cell culture medium or assay buffer.

-

Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experiment.

-

-

Example Dilution for a 10 µM working solution:

-

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Dilution factor = 10,000 µM / 10 µM = 1000

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

-

Mix thoroughly by gentle pipetting or vortexing.

-

Use immediately after preparation for the best results.

Preparation of this compound for In Vivo Studies

The formulation of this compound for in vivo administration will depend on the route of administration and the animal model. It is crucial to use a vehicle that is safe and appropriate for the chosen administration route.

Considerations for In Vivo Formulation:

-

Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solution in a biocompatible solvent like a mixture of DMSO, PEG300, and saline may be considered, though solubility and tolerability must be carefully evaluated.

-

Dosage Calculation: The required concentration of the dosing solution will depend on the desired dose (e.g., mg/kg) and the volume to be administered.

Example Oral Formulation (Suspension):

-

Calculate the total amount of this compound needed for the study.

-

Prepare the vehicle: A sterile 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in water.

-

Create a suspension: Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension at the desired concentration.

-

Administer immediately after preparation to ensure uniform dosing. The suspension should be continuously stirred or vortexed between administrations.

Quality Control

To ensure the accuracy of experimental results, it is important to perform quality control checks on the prepared this compound solutions.

-

Visual Inspection: Solutions should be clear and free of precipitates.

-

Concentration Verification: For critical applications, the concentration of the stock solution can be verified using a suitable analytical method such as HPLC-UV.

-

Purity Check: The purity of the this compound solid can be assessed by analytical methods like HPLC or LC-MS.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound and DMSO.

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

References

Application of Dazmegrel in Preclinical Models of Neonatal Sepsis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonatal sepsis is a life-threatening condition characterized by a systemic inflammatory response to infection in newborns.[1][2][3] A critical mediator in the early stages of sepsis, particularly in response to pathogens like Group B Streptococcus (GBS), is Thromboxane A2 (TxA2).[4][5] TxA2 is a potent vasoconstrictor and platelet aggregator, and its increased synthesis during neonatal sepsis contributes significantly to pulmonary hypertension, ventilation-perfusion mismatch, and subsequent hypoxemia.[4][5] Dazmegrel, a selective thromboxane synthase inhibitor, has been investigated as a therapeutic agent to counteract these detrimental effects in preclinical models of neonatal sepsis. This document provides detailed application notes and protocols for the use of this compound in a piglet model of GBS-induced neonatal sepsis.

Mechanism of Action of this compound

This compound is a selective inhibitor of the enzyme thromboxane synthase.[4][5] This enzyme is responsible for the conversion of prostaglandin H2 to Thromboxane A2. By inhibiting this key step, this compound effectively reduces the production of TxA2, thereby mitigating its downstream pathological effects, including vasoconstriction and platelet aggregation.[6][7]

Signaling Pathway

Caption: Signaling pathway in GBS-induced neonatal sepsis and the inhibitory action of this compound.

Experimental Model: Neonatal Piglet Model of GBS Sepsis

The neonatal piglet model is a well-established and relevant model for studying the pathophysiology of neonatal sepsis due to its physiological and anatomical similarities to human neonates.

Animal Model

-

Species: Domestic pig (Sus scrofa domesticus)

-

Age: 2-3 weeks old[4]

-

Housing: Housed in a controlled environment with appropriate temperature and humidity.

Induction of Sepsis

-

Pathogen: Live Group B Streptococcus (GBS)

-

Administration: Continuous intravenous (IV) infusion.

-

Dosage: The infusion rate is adjusted to achieve a specific cumulative dose over a defined period. A typical dose is 5 x 10⁸ GBS/kg/h for 2.5 hours.[4]

This compound Application Protocol

This protocol outlines the administration of this compound in the neonatal piglet model of GBS sepsis for both pretreatment and late treatment interventions.

Materials

-

This compound (U-60257)

-

Sterile saline or appropriate vehicle for reconstitution

-

Infusion pumps

-

Catheters for intravenous access

Experimental Workflow

Caption: Experimental workflows for pre-treatment and late-treatment studies with this compound.

Detailed Protocol Steps

-

Animal Preparation:

-

Anesthetize the piglets according to approved institutional animal care and use committee (IACUC) protocols.

-

Establish intravenous access for GBS infusion, this compound administration, and fluid maintenance.

-

Place monitoring catheters for hemodynamic and blood gas measurements (e.g., pulmonary artery catheter, arterial line).

-

-

Baseline Measurements:

-

Allow the animal to stabilize after instrumentation.

-

Record baseline measurements for all experimental parameters, including:

-

Pulmonary Arterial Pressure (PAP)

-

Systemic Arterial Pressure (SAP)

-

Cardiac Output (CO)

-

Arterial Blood Gases (PaO2, PaCO2)

-

Plasma Thromboxane B2 (TxB2) levels (the stable metabolite of TxA2)

-

-

-

This compound Administration:

-

Pre-treatment: Administer this compound at a dose of 8 mg/kg intravenously prior to the induction of GBS sepsis.[4]

-

Late-treatment: Initiate the GBS infusion and administer this compound (8 mg/kg) intravenously 2 hours after the start of the GBS infusion.[4]

-